molecular formula C8H9F2N3O4 B2678627 3-[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid CAS No. 1946818-74-1

3-[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid

Cat. No.: B2678627
CAS No.: 1946818-74-1
M. Wt: 249.174
InChI Key: CLIPQGZPRABRMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid is a compound that features a difluoromethyl group, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and nitro groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly for its unique chemical properties.

    Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes. The nitro group can participate in redox reactions, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(Trifluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid
  • 3-[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]butanoic acid

Uniqueness

3-[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution on chemical reactivity and biological activity.

Properties

IUPAC Name

3-[5-(difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O4/c1-4-6(13(16)17)7(8(9)10)12(11-4)3-2-5(14)15/h8H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIPQGZPRABRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(F)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.